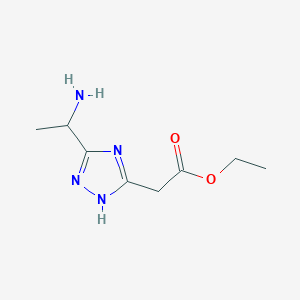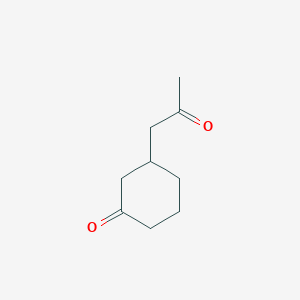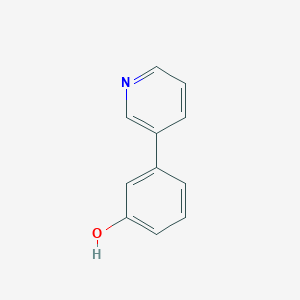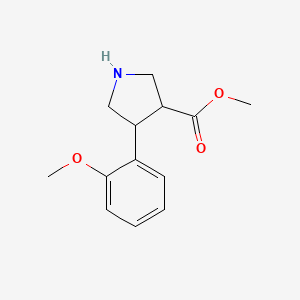
3-(o-Tolyl)acrylaldehyde
Overview
Description
“3-(o-Tolyl)acrylaldehyde” is a chemical compound with the molecular formula C10H10O . It is also known by other names such as Tri (o-tolyl)phosphine . It can act as a ligand in coupling reactions .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the reduction of tri o-tolyl phosphine oxide or via the Grignard reaction with o-bromotoluene .Molecular Structure Analysis
The molecular weight of “this compound” is 146.19 . The InChI code is 1S/C10H10O/c1-9-4-6-10 (7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ .Physical and Chemical Properties Analysis
“this compound” appears as a light-yellow to yellow or pale-green powder or crystals or liquid . It has a molecular weight of 146.19 .Scientific Research Applications
Detection and Analysis in Living Cells
- Selective Detection of Amino Acids: The synthesis and application of compounds like 3,5-bis(acrylaldehyde) BODIPY, related to 3-(o-Tolyl)acrylaldehyde, have demonstrated higher selectivity towards cysteine/homocysteine over other amino acids in living cells (Madhu, Gonnade, & Ravikanth, 2013).
Chemical Synthesis and Catalysis
- Hydroformylation and Hydrogenation Studies: A computational experiment on the hydroformylation and hydrogenation of acrylaldehyde, catalyzed by Rh complex, has revealed insights into the reaction mechanism and potential pathways, indicating low activity for both hydroformylation and hydrogenation of acrylaldehyde (Luo, Tang, & Li, 2005).
- Novel Synthesis Approaches: Research has reported a novel one-pot approach for the preparation of compounds like this compound, demonstrating high yields and efficiency in synthesis (Niu, Xu, Sun, & Li, 2012).
Biochemical and Industrial Applications
- Production of 3-Hydroxypropionic Acid: Studies have explored the production of 3-hydroxypropionic acid (3-HP) from compounds related to this compound, highlighting its use as a precursor for chemicals like acrylic acid and 1,3-propanediol, and its potential in polymer production (Vollenweider & Lacroix, 2004).
- Electrochemical Partial Oxidation: Research on the partial oxidation of propene to acrylaldehyde using an electrochemical membrane reactor with specific solid electrolytes has shown promising results for acrylaldehyde production at relatively low temperatures (Hamakawa et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUAFFKABKNGKX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


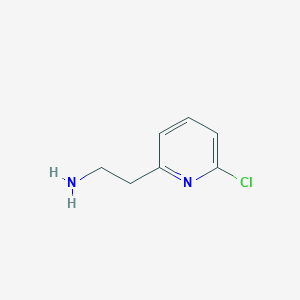
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3195817.png)

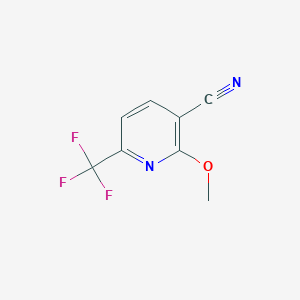
![5-Methyl-N2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine](/img/structure/B3195872.png)



